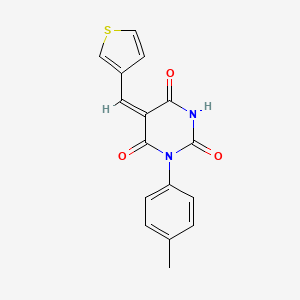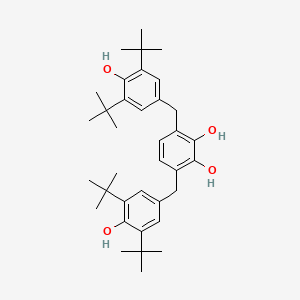
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate, also known as EMD 638683, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the inhibition of specific enzymes involved in cellular processes. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit DNA synthesis and cell proliferation, leading to cell death. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, leading to improved cognitive function. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, leading to improved motor function.
実験室実験の利点と制限
One advantage of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. Another advantage is its potential therapeutic applications in various diseases. However, one limitation of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the scientific research of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the optimization of its pharmacokinetic properties and the development of more effective drug delivery systems could improve its therapeutic potential.
合成法
The synthesis of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the reaction of 4-anilino-2-methylquinoline with ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final compound. This synthesis method has been optimized to produce high yields of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 with good purity.
科学的研究の応用
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease. In Parkinson's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, a key factor in the development of the disease.
特性
IUPAC Name |
ethyl 2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-20(24)19(23)22-14(2)13-17(16-11-7-8-12-18(16)22)21-15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGVMIPPNNWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057562.png)
![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)

![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)
![1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)
![2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5057619.png)
![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5057628.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)

![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)

![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)